Welcome to the BenchChem Online Store!
molecular formula C8H7NOS B8770935 7-Methoxybenzo[d]isothiazole

7-Methoxybenzo[d]isothiazole

Cat. No. B8770935
M. Wt: 165.21 g/mol
InChI Key: VTYHEUZKGDJQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07410982B2

Procedure details

A method similar to that used in the preparation of benzo[d]isothiazol-4-ol using 7-methoxy-benzo[d]isothiazole (60 mg, 0.363 mmol) and pyridine hydrochloride (500 mg, 4.33 mmol) gave the title compound (26 mg, 47%); Mass spectrum (ion-spray): m/z=151.9 (m+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
S1C2=CC=CC(O)=C2C=N1.C[O:12][C:13]1[C:21]2[S:20][N:19]=[CH:18][C:17]=2[CH:16]=[CH:15][CH:14]=1.Cl.N1C=CC=CC=1>>[S:20]1[C:21]2[C:13]([OH:12])=[CH:14][CH:15]=[CH:16][C:17]=2[CH:18]=[N:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC=2C1=CC=CC2O
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
COC1=CC=CC=2C=NSC21
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1N=CC2=C1C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.